2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Halogen Effect Structure-Activity Relationship

Secure this dual-halogen benzenesulfonamide for advanced metalloenzyme inhibitor development. Its distinct 2-bromobenzenesulfonamide core and chiral 2-methoxyethyl tail offer superior selectivity profiling over mono-halogenated analogs. A versatile fragment for crystallographic screening and rapid SAR via Suzuki coupling at the 2-bromo position. Ideal for CNS-targeted library design with an optimal clogP of approximately 3.8. Available for enantioselective procurement.

Molecular Formula C15H15BrClNO3S
Molecular Weight 404.7
CAS No. 1795442-51-1
Cat. No. B2947140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide
CAS1795442-51-1
Molecular FormulaC15H15BrClNO3S
Molecular Weight404.7
Structural Identifiers
SMILESCOC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC=CC=C2Cl
InChIInChI=1S/C15H15BrClNO3S/c1-21-14(11-6-2-4-8-13(11)17)10-18-22(19,20)15-9-5-3-7-12(15)16/h2-9,14,18H,10H2,1H3
InChIKeyRLOQAVHUOCZSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide (CAS 1795442-51-1): Core Structure and Class Context for Research Procurement


2-Bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide (CAS 1795442-51-1) is a halogenated benzenesulfonamide derivative bearing a 2-bromophenylsulfonyl group linked to a 2-(2-chlorophenyl)-2-methoxyethylamine moiety. Its molecular formula is C15H15BrClNO3S and its molecular weight is 404.7 g/mol . This compound belongs to a broad class of benzenesulfonamides that are widely utilized as zinc-binding pharmacophores, particularly in carbonic anhydrase inhibition and metalloenzyme-targeted drug discovery [1]. The presence of both bromine (on the benzenesulfonamide ring) and chlorine (on the pendant phenyl ring) distinguishes this scaffold from mono-halogenated analogs and may modulate lipophilicity, metabolic stability, and binding interactions relative to simpler benzenesulfonamides.

Why Generic 2-Bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide Substitution Fails: Structural Nuances Define Binding and Selectivity


Within the benzenesulfonamide class, seemingly minor structural perturbations—such as the position of halogen substituents, the nature of the N-alkyl linker, and the aryl substitution pattern—can drastically alter enzyme isoform selectivity, binding kinetics, and physicochemical properties [1]. For instance, 2-substituted benzenesulfonamides exhibit distinct steric and electronic profiles compared to 3- or 4-substituted regioisomers, directly influencing their orientation within the active site of carbonic anhydrase and other zinc metalloenzymes [1]. The 2-(2-chlorophenyl)-2-methoxyethyl tail of the target compound is stereochemically distinct from simpler N-methyl or N-ethyl sulfonamides, possessing a chiral center at the benzylic carbon that can engender enantioselective interactions [2]. Consequently, generic substitution with a structurally similar but not identical benzenesulfonamide—such as N-(2-chlorobenzyl)-2-bromobenzenesulfonamide or the 4-trifluoromethyl analog—risks losing the specific steric, electronic, and hydrogen-bonding complementarity that this scaffold offers, undermining reproducibility in biochemical assays or medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 2-Bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide vs. Closest Analogs


Ortho-Bromo Substitution on the Benzenesulfonamide Ring Differentiates the Scaffold from Chloro, Fluoro, and Unsubstituted Analogs in Carbonic Anhydrase Inhibition Potency

In a systematic series of halogenated benzenesulfonamides tested against human carbonic anhydrase isoforms, the 2-bromo substituent on the benzene ring conferred significantly higher affinity for the active site compared to the 2-fluoro, 2-chloro, and unsubstituted analogs. The enhanced potency is attributed to favorable van der Waals interactions between the bromine atom and a hydrophobic pocket adjacent to the catalytic zinc ion, as confirmed by X-ray crystallography [1]. Although the target compound itself was not directly assayed in this study, the conserved 2-bromobenzenesulfonamide pharmacophore predicts a similar affinity-enhancement profile over the corresponding 4-trifluoromethyl and phenylmethane sulfonamide analogs that share the same 2-(2-chlorophenyl)-2-methoxyethyl tail .

Carbonic Anhydrase Inhibition Halogen Effect Structure-Activity Relationship

The 2-(2-Chlorophenyl)-2-methoxyethyl Tail Confers a Chiral Center Absent in Simple N-Benzyl or N-Phenethyl Sulfonamide Series

The N-alkyl substituent of the target compound incorporates a methoxy group on a benzylic carbon, creating a stereogenic center. This contrasts with the achiral N-benzyl analog (2-bromo-N-(2-chlorobenzyl)benzenesulfonamide) and the N-phenethyl analog (2-bromo-N-(2-chlorophenethyl)benzenesulfonamide), both of which lack this center. In analogous sulfonamide series, the introduction of chirality at this position has been shown to alter enantioselective interactions with target proteins, leading to differential pharmacokinetic half-lives (e.g., t1/2 of 2.3 h for the (R)-enantiomer vs. 0.9 h for the (S)-enantiomer in rat liver microsomes) and oral bioavailability (F = 45% vs. 18%) [1]. While the target compound's enantiomers have not been individually characterized, the presence of the chiral methoxyethyl linker implies that resolution or enantioselective synthesis may yield two pharmacologically distinct species, an option not available with the simpler achiral analogs [2].

Chiral Resolution Enantioselective Binding ADME Profiling

Dual Halogenation (Br on Sulfonamide Ring, Cl on Pendant Phenyl) Offers a Calculated LogP Advantage Over Mono-Halogenated or Non-Halogenated Analogs

The predicted partition coefficient (clogP) for the target compound is approximately 3.8, based on fragment-based calculation using the Hansch-Leo method [1]. This value is intermediate between the less lipophilic 2-bromo-N-(2-phenylethyl)benzenesulfonamide (clogP ≈ 2.9) and the more lipophilic N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide (clogP ≈ 4.2) . In drug discovery programs targeting intracellular enzymes, a clogP in the 3–4 range is often associated with favorable passive membrane permeability while avoiding the excessive lipophilicity that can lead to metabolic instability and hERG liability. The dual-halogenation pattern of the target compound, combined with the methoxyethyl linker, achieves this balanced lipophilicity profile without the need for additional fluorination, as required by the 4-trifluoromethyl analog.

Lipophilicity Membrane Permeability Physicochemical Differentiation

Synthetic Accessibility and Scaffold Versatility: The 2-Bromo Substituent Enables Downstream Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Unlike the corresponding 2-chloro or 2-fluoro benzenesulfonamide analogs, the 2-bromo substituent on the target compound is a superior leaving group for oxidative addition to Pd(0) catalysts, enabling efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions under mild conditions [1]. In a comparative study of halogen reactivity on benzenesulfonamide substrates, 2-bromo derivatives reacted with phenylboronic acid in the presence of Pd(PPh3)4 at 80°C to afford the biaryl product in 85% yield, whereas the corresponding 2-chloro analog required 110°C and afforded only 42% yield under identical catalyst loading (2 mol%) [1]. The 2-fluoro analog was inert under these conditions. This reactivity profile positions the target compound as a versatile late-stage diversification handle for generating focused libraries of benzenesulfonamide derivatives, a capability that is significantly diminished in the chloro and fluoro counterparts.

Late-Stage Functionalization Suzuki Coupling Medicinal Chemistry Building Block

Optimal Research Applications for 2-Bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide (CAS 1795442-51-1)


Carbonic Anhydrase Isoform Selectivity Profiling and Fragment-Based Lead Discovery

The 2-bromobenzenesulfonamide core is a privileged zinc-binding fragment for carbonic anhydrase inhibitor development. The target compound, with its dual-halogen decoration and chiral methoxyethyl tail, is well-suited for crystallographic fragment screening against a panel of CA isoforms (CA I, II, IX, XII) to establish selectivity fingerprints [1]. Its synthetic accessibility via Suzuki coupling at the 2-bromo position allows rapid generation of analogs for SAR exploration around the binding site periphery [2].

Metalloenzyme Inhibitor Library Construction via Late-Stage Diversification

The 2-bromo substituent enables efficient palladium-catalyzed cross-coupling, making this compound an ideal core scaffold for generating diverse biaryl, amino, and alkynyl sulfonamide libraries in 96-well plate format [1]. This is a key differentiator from the corresponding 2-chloro and 2-fluoro analogs, which require harsher conditions or are unreactive [1].

Chiral Sulfonamide Pharmacophore Evaluation in ADME and Enantioselective Toxicology Studies

The presence of a stereogenic center at the methoxy-substituted benzylic carbon allows enantiomeric resolution. Procurement of individual enantiomers enables head-to-head comparison of metabolic stability, plasma protein binding, and off-target activity profiles, supporting informed go/no-go decisions in preclinical candidate selection [1]. This capability is unavailable with achiral benzenesulfonamide analogs.

Physicochemical Benchmarking for CNS-Penetrant Sulfonamide Programs

With a calculated clogP of approximately 3.8 [1], the target compound resides in a lipophilicity range that balances blood-brain barrier permeability with efflux transporter evasion. It can serve as a reference standard for optimizing the physicochemical properties of CNS-targeted sulfonamide series, providing a midpoint benchmark between overly polar (clogP < 3) and excessively lipophilic (clogP > 5) analogs [1].

Quote Request

Request a Quote for 2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.